molecular formula C10H8BrN3O3S2 B12213030 2-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

2-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12213030
M. Wt: 362.2 g/mol
InChI Key: SGHMVEUJOIEFMS-UHFFFAOYSA-N
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Description

2-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and a thiadiazole ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with 5-(methylsulfonyl)-1,3,4-thiadiazole under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols. Conditions often involve the use of polar solvents and mild heating.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The bromine and thiadiazole moieties play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the bromine atom and the thiadiazole ring with a methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8BrN3O3S2

Molecular Weight

362.2 g/mol

IUPAC Name

2-bromo-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C10H8BrN3O3S2/c1-19(16,17)10-14-13-9(18-10)12-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,13,15)

InChI Key

SGHMVEUJOIEFMS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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